molecular formula C14H17BrN2O B14697826 Acetanilide, 4'-bromo-2-(diallylamino)- CAS No. 21340-44-3

Acetanilide, 4'-bromo-2-(diallylamino)-

Cat. No.: B14697826
CAS No.: 21340-44-3
M. Wt: 309.20 g/mol
InChI Key: KVVHQLBNPLIICJ-UHFFFAOYSA-N
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Description

Acetanilide, 4’-bromo-2-(diallylamino)-: is a chemical compound with the molecular formula C14H17BrN2O and a molecular weight of 309.2 g/mol . It is a derivative of acetanilide, where the acetanilide core is substituted with a bromine atom at the para position and a diallylamino group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-bromo-2-(diallylamino)acetanilide The bromination process is an electrophilic substitution reaction on the aromatic ring of acetanilide . The reaction conditions include:

    Acetanilide: 10 g

    Glacial acetic acid: 70 ml

    Bromine: 4.2 ml

    Sodium bisulphite: Sufficient quantity

  • Rectified spirit

The acetanilide is dissolved in glacial acetic acid and cooled. Bromine is added dropwise with constant stirring, and the reaction mixture is kept in cold water due to its exothermic nature. The product, para-bromoacetanilide , is then isolated and purified .

Industrial Production Methods: Industrial production methods for 4’-bromo-2-(diallylamino)acetanilide may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4’-bromo-2-(diallylamino)acetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

  • Bromine : Used for bromination.
  • Diallylamine : Used for introducing the diallylamino group.

Major Products:

  • Para-bromoacetanilide : Intermediate product.
  • 4’-bromo-2-(diallylamino)acetanilide : Final product.

Mechanism of Action

The mechanism of action of 4’-bromo-2-(diallylamino)acetanilide involves its interaction with specific molecular targets and pathways. The bromine and diallylamino groups play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: 4’-bromo-2-(diallylamino)acetanilide is unique due to the presence of both bromine and diallylamino groups, which confer distinct chemical properties and reactivity compared to other bromoacetanilide derivatives. The diallylamino group enhances its utility in organic synthesis and as a ligand in coordination chemistry.

Properties

CAS No.

21340-44-3

Molecular Formula

C14H17BrN2O

Molecular Weight

309.20 g/mol

IUPAC Name

2-[bis(prop-2-enyl)amino]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C14H17BrN2O/c1-3-9-17(10-4-2)11-14(18)16-13-7-5-12(15)6-8-13/h3-8H,1-2,9-11H2,(H,16,18)

InChI Key

KVVHQLBNPLIICJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)CC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

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